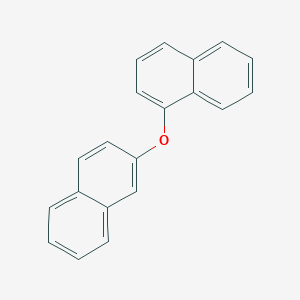
Naphthalene, 1-(2-naphthalenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-(2-naphthalenyloxy)- is an organic compound that belongs to the class of naphthalenes Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings This compound is characterized by the presence of a naphthalenyloxy group attached to the naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Naphthalene, 1-(2-naphthalenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate naphthalenyloxy precursor under specific conditions. For instance, the bromination of naphthalene followed by a nucleophilic substitution reaction with a naphthalenyloxy compound can yield the desired product .
Industrial Production Methods
Industrial production of Naphthalene, 1-(2-naphthalenyloxy)- typically involves large-scale chemical processes. These processes often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-(2-naphthalenyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes. These products have significant applications in the synthesis of dyes, pigments, and other industrial chemicals .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-(2-naphthalenyloxy)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Naphthalene, 1-(2-naphthalenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Naphthalene, 1-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Naphthalene: The parent compound, which consists of two fused benzene rings.
Naphthalene, 1-(2-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .
Eigenschaften
CAS-Nummer |
611-49-4 |
|---|---|
Molekularformel |
C20H14O |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
1-naphthalen-2-yloxynaphthalene |
InChI |
InChI=1S/C20H14O/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
InChI-Schlüssel |
HGNMIEUZAKTBOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


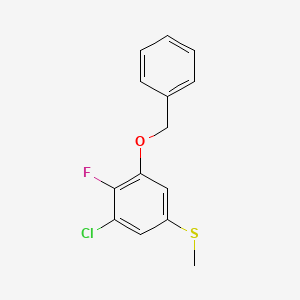
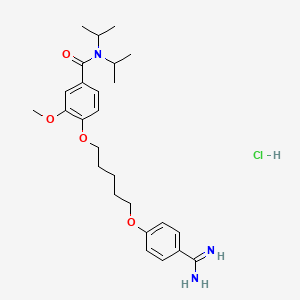
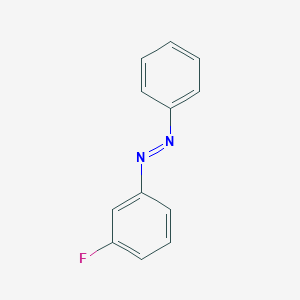
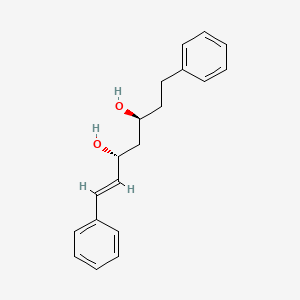

![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
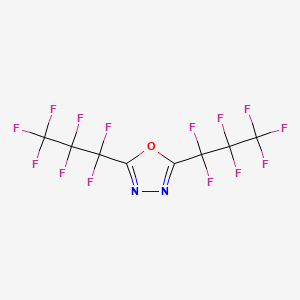
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
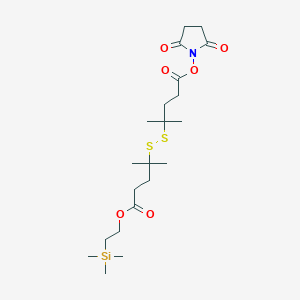
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
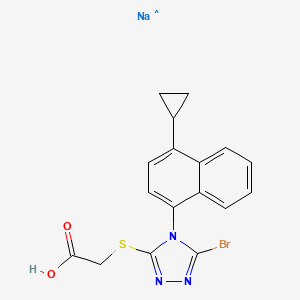
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
